molecular formula C12H16N2O B7555605 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Cat. No. B7555605
M. Wt: 204.27 g/mol
InChI Key: PQHZXCJKPHAVTG-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide, also known as AMPA, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and have neuroprotective effects. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling.

Advantages and Limitations for Lab Experiments

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have activity against a range of diseases, making it a useful tool for studying disease pathways. However, there are also limitations to using 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide. One area of interest is the development of more potent and selective 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide analogs that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide and its effects on cellular signaling pathways. Finally, there is a need for more in vivo studies to determine the efficacy and safety of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide involves the reaction of 3-nitroacetanilide with 2-methylcyclopropylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction results in the formation of 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a white crystalline solid.

Scientific Research Applications

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-11(8)14-12(15)7-9-3-2-4-10(13)6-9/h2-4,6,8,11H,5,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZXCJKPHAVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-N-(2-methylcyclopropyl)acetamide

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